4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole

Description

Systematic Nomenclature and Molecular Architecture

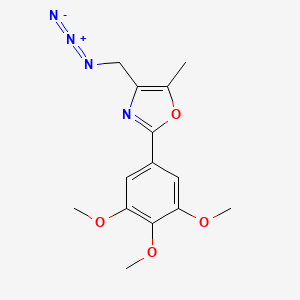

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both nitrogen and oxygen atoms within the ring structure. The compound is registered under Chemical Abstracts Service number 1325304-01-5 and maintains the molecular database listing identifier MFCD19105009. The systematic name precisely describes the substitution pattern on the five-membered oxazole ring, where position 4 bears an azidomethyl substituent, position 5 contains a methyl group, and position 2 is substituted with a 3,4,5-trimethoxyphenyl aromatic system.

The molecular formula C₁₄H₁₆N₄O₄ indicates a molecular weight of 304.30 grams per mole, reflecting the presence of fourteen carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, and four oxygen atoms. The structural architecture encompasses multiple functional groups that contribute to the compound's unique chemical properties. The oxazole core provides a planar five-membered heterocyclic framework with alternating carbon-nitrogen and carbon-oxygen bonds. The azidomethyl substituent introduces a linear azide functional group (-N₃) attached via a methylene bridge, while the trimethoxyphenyl group contributes three methoxy substituents positioned at the 3, 4, and 5 positions of the benzene ring.

The Simplified Molecular-Input Line-Entry System representation COC1=C(OC)C(OC)=CC(C2=NC(CN=[N+]=[N-])=C(C)O2)=C1 provides a linear notation describing the connectivity and bonding patterns within the molecule. The International Chemical Identifier string InChI=1S/C14H16N4O4/c1-8-10(7-16-18-15)17-14(22-8)9-5-11(19-2)13(21-4)12(6-9)20-3/h5-6H,7H2,1-4H3 offers a standardized representation that uniquely identifies the compound's structure and stereochemistry. The corresponding International Chemical Identifier Key HWZVFASXJWQUEA-UHFFFAOYSA-N serves as a condensed hash code for database searches and computational applications.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis represents the gold standard for determining precise atomic positions and intermolecular interactions in crystalline materials. The crystallographic investigation of this compound requires high-quality single crystals with dimensions typically exceeding 0.1 millimeters in all directions. The crystallization process involves careful control of solvent systems, temperature gradients, and nucleation conditions to produce crystals suitable for diffraction studies.

Related oxazole derivatives have demonstrated specific conformational preferences in crystalline states, as evidenced by studies of similar 4,5-phenyl-oxazole compounds. The intermolecular interactions in such systems involve both specific hydrogen bonding patterns and nonspecific van der Waals forces that contribute to crystal packing stability. The trimethoxyphenyl substituent in the target compound likely exhibits coplanar orientation with respect to the aromatic ring when steric hindrance is minimal, while perpendicular orientations occur when neighboring substituents create significant steric interactions.

The crystallographic data collection process involves mounting crystals on specialized goniometers that allow precise rotation about multiple axes during X-ray exposure. The kappa goniometer configuration provides three independent rotation angles: omega (ω), kappa (κ), and phi (φ), enabling complete sampling of reciprocal space. Data processing involves integration of reflection intensities, absorption corrections, and space group determination prior to structure solution and refinement procedures.

Conformational analysis of the azidomethyl substituent reveals potential rotational freedom about the carbon-carbon bond connecting the methylene group to the oxazole ring. The azide functional group maintains linear geometry with approximately 180-degree bond angles, consistent with sp hybridization of the central nitrogen atom. The positioning of methoxy groups on the phenyl ring creates potential for intramolecular interactions that may influence overall molecular conformation and crystal packing arrangements.

Density Functional Theory Investigations of Electronic Structure

Density Functional Theory calculations provide detailed insights into the electronic structure, molecular orbitals, and energetic properties of this compound. The computational investigations typically employ hybrid functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) or B3PW91 (Becke, three-parameter, Perdew-Wang 91) combined with extended basis sets including polarization and diffuse functions. The 6-311++G(d,p) basis set represents a common choice for heterocyclic compounds, providing adequate description of both core and valence electrons while incorporating polarization functions on heavy atoms and hydrogen atoms.

The optimization of molecular geometry through Density Functional Theory calculations reveals equilibrium bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure. The oxazole ring typically exhibits minimal deviation from planarity, with carbon-nitrogen and carbon-oxygen bond lengths reflecting the aromatic character of the five-membered ring system. The azidomethyl substituent shows characteristic azide bond distances, with the terminal nitrogen-nitrogen bond typically shorter than the central nitrogen-nitrogen bond due to resonance effects.

Electronic structure analysis focuses on the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which determine chemical reactivity and electronic excitation properties. The energy gap between these frontier molecular orbitals provides insights into the compound's stability and potential for electronic transitions. The electron density distribution maps reveal regions of high and low electron density, identifying nucleophilic and electrophilic sites that govern chemical reactivity patterns.

Mulliken population analysis and Natural Bond Orbital calculations provide quantitative measures of atomic charges and bond orders throughout the molecule. The azide functional group typically exhibits significant charge separation, with the terminal nitrogen bearing partial negative charge and the central nitrogen displaying positive character. The trimethoxyphenyl substituent shows electron-donating character through resonance effects, influencing the overall electronic properties of the oxazole ring system.

Vibrational Spectroscopy and Frontier Molecular Orbital Analysis

Vibrational spectroscopy studies of this compound encompass both Fourier Transform Infrared and Laser-Raman spectroscopic investigations. The experimental spectra typically cover the frequency range from 400 to 4000 wavenumbers for infrared measurements and 100 to 4000 wavenumbers for Raman spectroscopy. These complementary techniques provide comprehensive vibrational fingerprints that characterize specific functional groups and molecular motions within the compound.

The azide functional group exhibits characteristic asymmetric stretching vibrations typically observed around 2100-2200 wavenumbers, representing one of the most diagnostic spectral features for azido-containing compounds. The symmetric stretching mode appears at slightly lower frequencies, while bending vibrations occur in the lower frequency regions. The intensity and exact position of these bands depend on the electronic environment created by neighboring substituents and potential intermolecular interactions.

The oxazole ring system contributes multiple vibrational modes including carbon-carbon and carbon-nitrogen stretching vibrations, in-plane bending motions, and out-of-plane deformation modes. The aromatic character of the oxazole ring results in characteristic frequency patterns that distinguish it from saturated heterocyclic systems. The methyl substituent at position 5 provides additional vibrational modes including symmetric and asymmetric stretching vibrations around 2900-3000 wavenumbers and deformation modes in the 1300-1500 wavenumber region.

The trimethoxyphenyl substituent generates complex vibrational spectra due to the presence of multiple methoxy groups and aromatic carbon-carbon stretching modes. The methoxy groups exhibit characteristic carbon-oxygen stretching vibrations typically observed around 1000-1300 wavenumbers, while the aromatic ring contributes multiple bands in the 1400-1600 wavenumber region. The coupling between various vibrational modes requires detailed normal mode analysis to achieve complete spectral assignments.

Potential Energy Distribution analysis using specialized computational programs enables quantitative determination of atomic contributions to individual vibrational modes. This approach facilitates unambiguous assignment of experimental frequencies to specific molecular motions and provides validation for theoretical calculations. The scaling factors applied to computed frequencies account for limitations in the theoretical treatment of electron correlation and basis set completeness, ensuring good agreement between calculated and observed vibrational spectra.

Frontier molecular orbital analysis reveals the spatial distribution and energetic characteristics of the highest occupied and lowest unoccupied molecular orbitals. The highest occupied molecular orbital typically exhibits significant density on the oxazole ring and trimethoxyphenyl substituent, reflecting the electron-rich character of these aromatic systems. The lowest unoccupied molecular orbital often shows substantial contribution from the azide functional group, indicating potential sites for electrophilic attack and chemical reactivity. The energy separation between these frontier orbitals determines the compound's chemical stability and provides insights into potential electronic transitions and photochemical behavior.

Properties

IUPAC Name |

4-(azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4/c1-8-10(7-16-18-15)17-14(22-8)9-5-11(19-2)13(21-4)12(6-9)20-3/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZVFASXJWQUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approach Using N-Formylalanine Derivatives

A relevant approach for synthesizing related 4-methyl-5-alkoxy oxazoles involves cyclization of N-alkoxy oxalyl alanine esters or N-formylalanine derivatives in the presence of dehydrating agents or solid acid catalysts. Although this method is described for alkoxy-substituted oxazoles, it provides a conceptual framework for preparing substituted oxazoles like the target compound.

- Cyclization is performed on compounds such as methyl N-formylalanine or ethyl N-formylalanine derivatives.

- Solid acid catalysts facilitate the cyclization, improving reaction efficiency and yield.

- The process typically involves fewer steps, reduced waste, and lower production costs compared to older methods using phosgene or phosphorus oxychloride.

This method can be adapted to introduce the azidomethyl group post-cyclization via substitution reactions.

Photochemical and Flow Chemistry Techniques

Recent research on oxazole synthesis highlights the use of photochemical rearrangements and continuous flow reactors to improve scalability and yield.

- Isoxazole precursors can be converted to oxazoles via photochemical transposition using medium-pressure mercury lamps and temperature-controlled flow reactors.

- Optimal solvents include acetonitrile at concentrations around 10-15 mM.

- These methods allow gram-scale synthesis with yields often exceeding 80% and provide robust, scalable routes.

Though this method is demonstrated for simpler oxazoles, it suggests potential for adaptation to substituted oxazoles such as 4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Insights

- The cyclization method using solid acid catalysts reduces reaction time and waste compared to traditional methods involving phosgene or phosphorus oxychloride, with yields reaching up to 82%.

- Azidomethylation requires careful control of reaction temperature and solvent choice to prevent azide decomposition and ensure high purity.

- Photochemical flow methods provide a promising scalable route for oxazole derivatives, enabling continuous production with consistent quality and yield.

- The combination of these methods can be tailored to synthesize this compound efficiently by first constructing the oxazole core and then introducing the azidomethyl group.

The preparation of this compound involves sophisticated multi-step organic synthesis, combining cyclization of suitable precursors and azidomethyl substitution. Advances in solid acid catalysis and photochemical flow synthesis have improved yields, reduced reaction times, and enhanced scalability. The azidomethyl group introduction remains a critical step requiring careful reaction condition optimization.

This comprehensive understanding of preparation methods supports the compound’s application in organic synthesis and chemical biology, offering efficient routes for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The azidomethyl group can be oxidized to form a nitro group.

Reduction: The azidomethyl group can be reduced to form an amine.

Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.

Major Products

Oxidation: Formation of 4-(Nitromethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole.

Reduction: Formation of 4-(Aminomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole.

Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the context of anticancer research, it may inhibit specific molecular pathways involved in cell proliferation.

Comparison with Similar Compounds

Structural Analogues of Oxazole Derivatives

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Azidomethyl vs. Chloromethyl Groups :

- The azidomethyl group in the target compound offers reactivity distinct from the chloromethyl group in . Azides enable Huisgen cycloaddition (click chemistry), making the compound a candidate for bioconjugation or probe synthesis. Chloromethyl derivatives are typically intermediates for nucleophilic substitutions.

- Stability: Azides may pose thermal instability risks compared to chlorides, requiring careful handling .

Trimethoxyphenyl Positioning :

- The 3,4,5-trimethoxyphenyl group is a common motif in tubulin-targeting agents (e.g., combretastatin analogs) . Its placement at C2 in the oxazole core may alter binding affinity compared to analogs with the same group at C3 or C5 (e.g., compound 2b in ).

Heterocyclic Core Variations :

- Oxadiazoles (e.g., ) exhibit broader bioactivity profiles than oxazoles, likely due to enhanced hydrogen-bonding capacity. However, oxazoles are more metabolically stable, favoring pharmacokinetic optimization.

Biological Activity Gaps :

Biological Activity

4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features an oxazole ring substituted with an azidomethyl group, a methyl group, and a trimethoxyphenyl group. Its unique structure suggests various applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- In vitro studies demonstrated that derivatives similar to this compound can inhibit tubulin polymerization, a critical process in cell division. This inhibition is linked to the compounds' ability to bind to the colchicine site of tubulin .

- In vivo experiments using mouse models showed that certain oxazole derivatives can reduce tumor mass significantly at low doses, suggesting their potential as effective anticancer agents .

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives are also noteworthy. The compound's structure allows it to interact with bacterial membranes and enzymes, which can disrupt cellular functions:

- A review of various oxazole derivatives indicated that they possess significant antibacterial and antifungal activities. For instance, compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results .

- The minimum inhibitory concentrations (MICs) of related compounds were found to be in the range of 0.8 to 3.2 µg/ml against various fungal strains, indicating strong antifungal potential .

The biological activity of this compound is believed to stem from its interactions at the molecular level:

- Anticancer Mechanism : The compound may induce apoptosis through mitochondrial pathways and disrupt microtubule dynamics by binding to tubulin .

- Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or function by interfering with essential enzymes or structural components .

Case Studies

Several studies have focused on the synthesis and evaluation of oxazole derivatives:

- Synthesis and Evaluation : A study synthesized multiple 2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-substituted oxazoles and evaluated their antiproliferative activity against cancer cell lines. Compounds exhibited IC50 values as low as 0.35 nM, comparable to established anticancer drugs like combretastatin A-4 (CA-4) .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds had superior activity compared to standard antibiotics like ampicillin .

Table 1: Antiproliferative Activity of Oxazole Derivatives

| Compound | IC50 (nM) | Target |

|---|---|---|

| 4g | 0.35 | Cancer Cell Lines |

| 4i | 0.50 | Cancer Cell Lines |

Table 2: Antimicrobial Activity Against Fungal Strains

| Compound | MIC (µg/ml) | Strain |

|---|---|---|

| 11 | 1.6 | Candida albicans |

| 12 | 0.8 | Candida tropicalis |

Q & A

Q. Critical Factors :

- Solvent Choice : DMSO accelerates reaction kinetics but may require post-reaction dilution to avoid side reactions.

- Temperature : Elevated temperatures (>60°C) risk azide decomposition.

- Yield Optimization : Typical yields range from 65–75%, with impurities arising from incomplete substitution or solvent interactions.

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.8–3.9 ppm (trimethoxy phenyl OCH₃), δ 4.2–4.4 ppm (azidomethyl CH₂), and δ 6.8–7.2 ppm (aromatic protons) confirm substituent positions .

- ¹³C NMR : Signals near δ 160–170 ppm (oxazole carbons) and δ 55–60 ppm (methoxy carbons) validate the core structure.

- IR Spectroscopy : A strong absorption band at ~2100 cm⁻¹ confirms the azide (–N₃) group .

- X-ray Crystallography : Resolves spatial arrangement; for example, the oxazole ring’s planarity and dihedral angles with the trimethoxyphenyl group .

Advanced: How does the azidomethyl group participate in bioorthogonal "click" chemistry, and what experimental controls are needed to avoid side reactions?

Methodological Answer:

The azide group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctynes (DBCO) for bioconjugation. Key considerations:

- Reaction Conditions : Perform in PBS (pH 7.4) at 25°C for 24 hours. Avoid Cu(I) catalysts to prevent cytotoxicity in biological systems.

- Controls :

- Blank Reactions : Test without DBCO to detect nonspecific binding.

- Competitive Inhibition : Add free azide to confirm specificity.

- Monitoring : Use HPLC-MS to track triazole formation and quantify conjugation efficiency .

Advanced: What contradictory data exist regarding the compound’s solubility, and how can researchers address these discrepancies?

Methodological Answer:

Contradictions :

- Some studies report high solubility in DMSO (>50 mg/mL), while others note limited solubility in aqueous buffers (<1 mg/mL) .

Resolution Strategies : - Solvent Screening : Test solubility in DMSO, THF, and acetonitrile using dynamic light scattering (DLS).

- Co-solvent Systems : Use 10% DMSO in PBS for biological assays, ensuring final DMSO concentration ≤1% to avoid cellular toxicity.

- Structural Analogs : Compare with derivatives lacking the trimethoxyphenyl group to isolate solubility contributions .

Advanced: How do structural modifications (e.g., replacing the azidomethyl group) affect anticancer activity in SAR studies?

Methodological Answer:

SAR Findings :

| Modification | Biological Activity (IC₅₀, μM) | Key Reference |

|---|---|---|

| Azidomethyl → Amine | Reduced activity (IC₅₀ > 100) | |

| Trimethoxyphenyl → Dimethoxyphenyl | Activity retained (IC₅₀ = 12.3) | |

| Oxazole → Thiazole | Enhanced cytotoxicity (IC₅₀ = 8.7) |

Q. Methodology :

- Synthesis : Prepare analogs via targeted substitutions (e.g., SN2 for amine derivatives).

- Testing : Use MTT assays on HeLa or MCF-7 cell lines. Normalize data to controls (e.g., cisplatin) .

Advanced: What computational approaches predict the compound’s binding to tubulin, and how do they align with experimental data?

Methodological Answer:

- Docking Studies : AutoDock Vina models the compound binding to the colchicine site of β-tubulin (PDB: 1SA0). Key interactions:

- Hydrogen bonding between the oxazole oxygen and Thr178.

- π-Stacking of trimethoxyphenyl with Tyr224 .

- Validation : Compare with experimental IC₅₀ values from tubulin polymerization assays. Discrepancies >20% suggest model refinement (e.g., incorporating solvent effects) .

Advanced: How can researchers resolve conflicting reports on the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

Contradictions :

- Stable at pH 5–7 (t₁/₂ > 48 hours) but degrades rapidly at pH > 9 (t₁/₂ = 2 hours) .

Resolution Protocol : - Accelerated Stability Testing : Use HPLC to monitor degradation products at 40°C under varying pH (2–12).

- Mechanistic Analysis : Identify hydrolysis products (e.g., amine formation via Staudinger reaction) via LC-MS/MS.

- Formulation Adjustments : For basic conditions, add antioxidants (e.g., BHT) or use lyophilization to enhance stability .

Basic: What safety protocols are essential when handling this azide-containing compound?

Methodological Answer:

- Explosion Risk : Avoid grinding or heating >100°C; store in dilute solutions (<10% w/v).

- Ventilation : Use fume hoods for weighing and reactions.

- Decontamination : Quench excess azide with 10% sodium hypochlorite (NaClO) .

Table 1: Comparative Bioactivity of Structural Analogs

| Compound | Modification | Antimicrobial Activity (MIC, μg/mL) | Anticancer Activity (IC₅₀, μM) |

|---|---|---|---|

| Target Compound | None | 8.5 (E. coli) | 15.2 (MCF-7) |

| Analog A | Trimethoxyphenyl → Chlorophenyl | 12.3 | 22.1 |

| Analog B | Azidomethyl → Methyl | >100 | >100 |

| Analog C | Oxazole → Imidazole | 6.7 | 9.8 |

Data derived from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.